Armillarisin A

Choleretic Bile secretion Formulation comparison

Armillarisin A (≥98% HPLC) is a coumarin-derivative choleretic with clinically validated superiority: 80.0% total effective rate in cirrhotic hyperbilirubinemia vs. Yinzhihuang (69.4%, P<0.05). Its pH-dependent lactone–coumarinic acid equilibrium enables rapid-dissolution tablet development, matching IV efficacy. Selectively glucuronidated by UGT1A9, it serves as a defined probe for DDI and polymorphism studies. Ideal for solubility-enhancement formulation and hepatoprotective drug discovery.

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
CAS No. 53696-74-5
Cat. No. B1667603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArmillarisin A
CAS53696-74-5
SynonymsArmillarisin A;  Armillarisin-A; 
Molecular FormulaC12H10O5
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CO
InChIInChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3
InChIKeyXVZWWNMZVZWQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Armillarisin A (CAS 53696-74-5): Chemical Identity and Baseline Characteristics for Procurement Evaluation


Armillarisin A (3-acetyl-5-hydroxymethyl-7-hydroxycoumarin) is a coumarin derivative first isolated from the culture medium of the fungus Armillariella tabescens [1]. Its molecular formula is C12H10O5 with a molecular weight of 234.2 g/mol [2]. The compound is characterized by its dual lactone–coumarinic acid equilibrium behavior, existing entirely in the lactone form at pH < 4.5 and transitioning to the coumarinic acid form at pH 8.0–10.0 [3]. Armillarisin A is practically insoluble in water and only slightly soluble in ethanol and methanol, a physicochemical limitation that has driven extensive formulation development efforts including rapid-dissolution tablets, soft capsules, and amino acid ester prodrugs [4].

Armillarisin A Procurement: Why In-Class Choleretics and Coumarin Analogs Cannot Be Interchanged


Despite sharing a coumarin scaffold with other natural and synthetic analogs, Armillarisin A exhibits a unique combination of choleretic potency, biliary sphincter relaxation activity, and metabolic stability that precludes simple substitution. Unlike Armillarisin B—a structurally distinct phenylacetamide derivative co-isolated from the same fungal source—Armillarisin A demonstrates superior dissolution characteristics and equipotent choleretic efficacy to the intravenous formulation [1]. Furthermore, compared with the widely used choleretic Yinzhihuang injection, Armillarisin A achieves a statistically significant higher total effective rate in cirrhotic hyperbilirubinemia patients (80.0% vs. 69.4%, P < 0.05) [2]. The compound's glucuronidation is primarily catalyzed by UGT1A9, distinguishing its metabolic pathway from other coumarin derivatives and providing a defined basis for understanding inter-individual variability and drug interaction potential [3]. These quantifiable differences in efficacy, formulation behavior, and metabolic handling substantiate that Armillarisin A is not functionally interchangeable with its in-class comparators.

Armillarisin A Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Choleretic Efficacy: Rapid-Dissolution Armillarisin A Tablet Matches Intravenous Formulation and Outperforms Conventional Tablet

In a rat biliation model, the choleretic action of a rapid-dissolution Armillarisin A tablet (A) was compared with a marketed conventional Armillarisin A tablet (B) and Armillarisin A sodium sterile powder for injection (C). The choleretic action of A was equal to that of the intravenous formulation C and superior to that of the conventional tablet B [1].

Choleretic Bile secretion Formulation comparison

Dissolution Rate: Rapid-Dissolution Armillarisin A Tablet Achieves Higher In Vitro Dissolution Than Conventional Tablet

The in vitro dissolution rate of the rapid-dissolution Armillarisin A tablet (A) was directly compared with that of a marketed conventional Armillarisin A tablet (B). The dissolution rate of A was found to be higher than that of B [1]. Furthermore, the dissolved percentage of A in vitro at time t was well correlated with the biliation net accumulative amount in vivo at time 3t [1].

Dissolution Formulation Bioavailability

Toxicity Profile: Armillarisin A Exhibits Favorable Acute Oral LD50 in Mice

The acute oral toxicity of Armillarisin A was evaluated in mice, yielding an LD50 value of >5000 mg/kg [1]. For context, the intraperitoneal LD50 in mice was 980 mg/kg [1]. This oral toxicity profile is comparable to or more favorable than many clinically used choleretic agents, though direct head-to-head LD50 comparisons with specific comparators were not identified in the available primary literature.

Toxicity Safety LD50

Clinical Efficacy in Cirrhotic Hyperbilirubinemia: Armillarisin A Achieves 80.0% Total Effective Rate vs. 69.4% for Yinzhihuang

In a randomized clinical study of 71 patients with cirrhotic hyperbilirubinemia, Armillarisin A injection (20 mL/day intravenous drip) was compared head-to-head with Yinzhihuang injection (20 mL/day intravenous drip) over a 1-month treatment course. The total effective rate was 80.0% for the Armillarisin A group versus 69.4% for the Yinzhihuang group, a statistically significant difference (P < 0.05) [1]. Additionally, ALT, AST, and total bilirubin (TB) levels decreased significantly more in the Armillarisin A group compared with the Yinzhihuang group (P < 0.01) [1].

Cirrhosis Hyperbilirubinemia Clinical trial

Pharmacokinetics: Absolute Oral Bioavailability of Armillarisin A in Rats is 18.61%

The absolute oral bioavailability of Armillarisin A in rats was determined to be 18.61% following administration of 1.44 mg via intragastric gavage and 0.9 mg via intravenous injection to SD rats, with plasma concentrations measured by LC-MS/MS [1]. This relatively low bioavailability is consistent with the compound's poor aqueous solubility and has motivated development of prodrug and advanced formulation strategies [2].

Pharmacokinetics Bioavailability ADME

Metabolic Stability: Armillarisin A Glucuronidation is Primarily Catalyzed by UGT1A9

In vitro characterization of human UDP-glucuronosyltransferases (UGTs) responsible for Armillarisin A glucuronidation identified UGT1A9 as the predominant isoform catalyzing this conjugation reaction in human liver microsomes [1]. This metabolic specificity distinguishes Armillarisin A from other coumarin derivatives that may rely on different UGT isoforms or cytochrome P450-mediated oxidation.

Metabolism UGT Glucuronidation

Armillarisin A Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Procurement


Preclinical Choleretic Studies Requiring Oral-Intravenous Equivalence

For researchers investigating bile secretion mechanisms or evaluating choleretic drug candidates, the rapid-dissolution Armillarisin A tablet formulation offers a validated oral alternative to intravenous administration. As demonstrated in rat biliation models, this formulation achieves choleretic action equal to that of injectable Armillarisin A sodium powder while surpassing the performance of conventional oral tablets [1]. This enables consistent, reproducible choleretic stimulation without the procedural variability associated with parenteral dosing.

Hepatobiliary Disease Model Development and Therapeutic Efficacy Assessment

Armillarisin A is directly indicated for studies involving cirrhotic hyperbilirubinemia, jaundiced hepatitis, and bile duct cholangitis models. Clinical evidence demonstrates that Armillarisin A injection achieves an 80.0% total effective rate in cirrhotic hyperbilirubinemia patients, significantly outperforming Yinzhihuang injection (69.4%, P < 0.05) and producing greater reductions in ALT, AST, and total bilirubin (P < 0.01) [2]. In jaundiced hepatitis, Armillarisin A treatment resulted in significant decreases in transaminases and bilirubin, accompanied by increased albumin and reduced serum fibrosis markers (HA, PCIII, C-IV) versus control (P < 0.05) [3]. These quantifiable outcomes support its use as a positive control or reference compound in hepatoprotective drug discovery.

Formulation Development Targeting Poorly Soluble Coumarin Derivatives

The physicochemical properties of Armillarisin A—practical insolubility in water and only slight solubility in ethanol—make it an ideal model compound for developing solubility-enhancement technologies applicable to the broader coumarin class [4]. Its absolute oral bioavailability of 18.61% in rats [5] provides a well-characterized baseline for evaluating novel delivery systems including nanostructured lipid carriers, amino acid ester prodrugs, rapid-dissolution matrices, and soft capsule formulations. Procurement of high-purity Armillarisin A (>98% by HPLC) is essential for such formulation studies to ensure reproducible dissolution and bioavailability outcomes.

UGT1A9-Mediated Drug Metabolism and Drug-Drug Interaction Studies

Armillarisin A serves as a selective probe substrate for UGT1A9 activity in human liver microsomes and recombinant UGT systems. Its glucuronidation is catalyzed predominantly by UGT1A9, providing a defined metabolic pathway for investigating UGT1A9 genetic polymorphisms, enzyme induction/inhibition, and species differences in glucuronidation capacity [6]. This application is particularly relevant for pharmaceutical researchers evaluating potential drug-drug interactions involving UGT1A9 substrates or inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Armillarisin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.